Lilac aldehyde A

Description

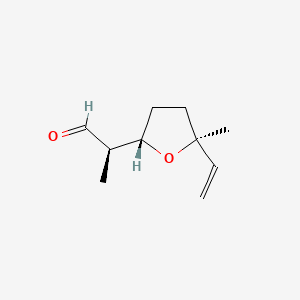

Structure

3D Structure

Properties

CAS No. |

53447-46-4 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(2R)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |

InChI |

InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10+/m0/s1 |

InChI Key |

YPZQHCLBLRWNMJ-LPEHRKFASA-N |

SMILES |

CC(C=O)C1CCC(O1)(C)C=C |

Isomeric SMILES |

C[C@@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |

Canonical SMILES |

CC(C=O)C1CCC(O1)(C)C=C |

Other CAS No. |

53447-46-4 |

Origin of Product |

United States |

Stereochemistry and Isomeric Complexity of Lilac Aldehyde a

Elucidation of Stereogenic Centers and Configurational Diversity

Lilac aldehyde, systematically named 2-(5-ethenyl-5-methyloxolan-2-yl)propanal, possesses three stereogenic centers within its molecular framework. nih.govnih.gov These chiral centers are located at the C2 position of the propanal side chain, and at the C2' and C5' positions of the tetrahydrofuran (B95107) ring. The presence of these three centers means that Lilac aldehyde can exist as 2³ or eight distinct stereoisomers. nih.govnih.gov

The configurational diversity of these stereoisomers is a critical aspect of their chemical identity. Each stereoisomer is a unique three-dimensional arrangement of the molecule, and these subtle differences in spatial orientation can lead to significant variations in their chemical and biological interactions. For instance, the specific stereoisomer designated as (2S,2'S,5'S)-lilac aldehyde has been synthesized and studied for its electrophysiological effects on certain moth species. nih.govnih.gov The eight possible stereoisomers of Lilac aldehyde are a result of the different possible "R" or "S" configurations at each of the three stereocenters.

| Stereogenic Center | Location | Possible Configurations |

|---|---|---|

| C2 | Propanal side chain | R or S |

| C2' | Tetrahydrofuran ring | R or S |

| C5' | Tetrahydrofuran ring | R or S |

Natural Occurrence and Distribution Patterns of this compound Stereoisomers

Lilac aldehyde is a widespread floral scent component, first isolated from the oil of lilac flowers (Syringa vulgaris). nih.gov Research has shown that the distribution of its stereoisomers is not uniform across different plant species. nih.gov In lilac flowers, for example, only the (5'S)-configured lilac aldehydes and their corresponding alcohols have been detected. researchgate.net

Beyond lilacs, this monoterpene has been identified in the flowers of numerous other plant species, including kiwifruit, the White Campion (Silene latifolia), and the Lesser Butterfly orchid. nih.govnih.gov The specific pattern of stereoisomers can vary significantly between these species, suggesting that different plants may have distinct biosynthetic pathways for producing these compounds. nih.gov This species-specific distribution of stereoisomers is an important factor in plant-pollinator interactions, as insects can use these chemical cues to identify suitable host plants. nih.govnih.gov Lilac aldehydes have also been identified as chemical markers in certain types of honey and have even been found as odor-active compounds in oysters. nih.gov

| Source | Reported Presence of Lilac Aldehyde Stereoisomers |

|---|---|

| Lilac (Syringa vulgaris) | (5'S)-configured isomers researchgate.net |

| Kiwifruit | Presence of various stereoisomers nih.gov |

| White Campion (Silene latifolia) | Key floral scent compound for attracting pollinators nih.gov |

| Lesser Butterfly Orchid | Component of the floral scent nih.gov |

| Honey | Used as a chemical marker for botanical origin nih.gov |

| Oysters | Identified as an odor-active compound nih.gov |

Methodological Approaches for Stereoisomer Identification and Quantification in Biological Matrices

The structural similarity and subtle differences between the stereoisomers of Lilac aldehyde necessitate sophisticated analytical techniques for their separation, identification, and quantification in complex biological samples. A primary method employed for this purpose is enantioselective multidimensional gas chromatography-mass spectrometry (enantio-MDGC-MS). nih.govuni-bayreuth.de This powerful technique allows for the separation of individual stereoisomers and their subsequent identification and quantification.

Other significant analytical methods include:

Enantioselective Capillary Gas Chromatography (GC): This technique is used for the direct stereodifferentiation of the eight stereoisomers of both lilac aldehyde and lilac alcohol. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy, including the use of intramolecular Nuclear Overhauser Effects (NOE) and analysis of diastereomeric esters, is crucial for the structural elucidation of the separated stereoisomers. nih.govacs.org

Preparative Cyclic High-Performance Liquid Chromatography (HPLC): This method has been utilized for the separation of diastereoisomers, particularly for the (5'R)-configured stereoisomers synthesized from (R)-linalool. acs.org

These methodologies are essential for determining the specific stereoisomeric composition of Lilac aldehyde in various natural sources, which is critical for understanding its biological roles and olfactory properties.

| Method | Application |

|---|---|

| Enantioselective Multidimensional Gas Chromatography-Mass Spectrometry (enantio-MDGC-MS) | Separation, identification, and quantification of stereoisomers in biological samples. nih.govuni-bayreuth.de |

| Enantioselective Capillary Gas Chromatography (GC) | Direct stereodifferentiation of all eight stereoisomers. nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of stereoisomer configurations. nih.govacs.org |

| Preparative Cyclic High-Performance Liquid Chromatography (HPLC) | Separation of diastereomeric mixtures. acs.org |

Biosynthetic Pathways and Molecular Mechanisms of Lilac Aldehyde a Formation

Precursor Compounds in the Monoterpenoid Biosynthesis Pathway (e.g., Linalool)

The biosynthesis of Lilac aldehyde A is rooted in the monoterpenoid pathway. The primary precursor for all lilac aldehydes is the acyclic monoterpene alcohol, linalool (B1675412). researchgate.netresearchgate.net The formation of linalool itself begins with geranyl diphosphate (B83284) (GPP), a central intermediate in terpene synthesis. researchgate.net In plants like the lilac (Syringa vulgaris), feeding experiments using labeled isotopes have demonstrated that the biosynthesis of these terpenes predominantly follows the mevalonate-independent 1-deoxy-D-xylose 5-phosphate/2C-methyl-D-erythritol 4-phosphate (DOX/MEP) pathway, which occurs within the plastids. researchgate.netnih.gov

Linalool exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool. The specific enantiomer produced and utilized by the plant is a critical determinant for the stereochemistry of the resulting lilac aldehyde isomers. researchgate.nettinkturenpresse.de For instance, studies on Actinidia arguta (kiwifruit) flowers show that while both enantiomers of linalool may be present, (S)-linalool is selectively used for the biosynthesis of lilac compounds. researchgate.net This indicates that the initial formation of a specific linalool enantiomer is a key regulatory step in the pathway.

Enzymatic Transformations and Catalytic Steps in this compound Biosynthesis

The conversion of linalool to lilac aldehyde is not a single-step reaction but a sequential enzymatic cascade. researchgate.net The generally accepted biosynthetic route involves several key oxidative modifications. The proposed pathway is as follows:

Hydroxylation: Linalool is first hydroxylated at the C-8 position to form 8-hydroxylinalool. researchgate.nettinkturenpresse.de

Oxidation: The resulting 8-hydroxylinalool undergoes further oxidation to yield 8-oxolinalool. researchgate.nettinkturenpresse.de

Cyclization: Finally, 8-oxolinalool is cyclized to form the tetrahydrofuran (B95107) ring structure characteristic of the four diastereomers of lilac aldehyde. researchgate.nettinkturenpresse.de

This multi-step conversion highlights a sophisticated enzymatic machinery dedicated to producing these complex floral volatiles.

Cytochrome P450 monooxygenases (P450s) are the principal enzymes responsible for the critical oxidative steps in the lilac aldehyde biosynthetic pathway. researchgate.netfrontiersin.org These enzymes catalyze the sequential oxygenation of linalool through to 8-oxolinalool. researchgate.net

Research has specifically implicated the CYP76 family of P450s in this process. frontiersin.org In Arabidopsis thaliana, the enzyme CYP76C1 has been identified as a multifunctional monoterpenol oxidase that catalyzes a cascade of oxidations on linalool and its derivatives. researchgate.netnih.gov It is capable of producing lilac aldehydes and alcohols, demonstrating its central role in the latter stages of the pathway. nih.gov Similarly, genomic studies of Syringa oblata have identified a large number of P450 genes, with the CYP76 family being significantly involved in the formation of lilac aldehyde from linalool. frontiersin.org The amplification of these genes through tandem duplication suggests their evolutionary importance in enhancing the production of these pollinator-attracting compounds. frontiersin.orgresearchgate.net

| Step | Precursor | Enzyme Class | Specific Enzyme (Example) | Product | Reference |

|---|---|---|---|---|---|

| 1 | Geranyl Diphosphate (GPP) | Terpene Synthase (TPS) | Linalool Synthase (e.g., AaLS1) | Linalool | researchgate.netresearchgate.net |

| 2 | Linalool | Cytochrome P450 (CYP) | CYP76 Family (e.g., CYP76C1) | 8-hydroxylinalool | tinkturenpresse.defrontiersin.orgnih.gov |

| 3 | 8-hydroxylinalool | Cytochrome P450 (CYP) | CYP76 Family (e.g., CYP76C1) | 8-oxolinalool | tinkturenpresse.defrontiersin.orgnih.gov |

| 4 | 8-oxolinalool | Cyclase (Putative) | Not yet fully characterized | Lilac Aldehyde | researchgate.nettinkturenpresse.de |

While Cytochrome P450s modify the linalool structure, Terpene Synthases (TPS) are responsible for the very first committed step in the pathway: the synthesis of the linalool precursor itself from GPP. researchgate.net The TPS-b subfamily, in particular, is responsible for the synthesis of monoterpenes like linalool in angiosperms. frontiersin.orgnih.gov

In Actinidia arguta, researchers have isolated and characterized a specific linalool synthase, AaLS1. researchgate.net Functional analysis confirmed that this enzyme produces (S)-(+)-linalool, which serves as the direct precursor for the lilac aldehydes and alcohols found in the flowers of this species. researchgate.netresearchgate.net This demonstrates that the type of terpene synthase present in a plant dictates the initial substrate for the downstream P450 enzymes. Therefore, the interplay between specific TPS and P450 enzymes determines the final profile of lilac compounds.

Stereochemical Control and Enantiodiscrimination during Biosynthesis

Lilac aldehyde is a structurally complex molecule possessing three stereogenic centers, which means eight different stereoisomers are theoretically possible. tinkturenpresse.deresearchgate.net The specific stereoisomers produced by a plant, such as this compound, are determined by stringent stereochemical control at multiple points in the biosynthetic pathway.

A primary control point is the enantiomer of the linalool precursor. The stereochemistry at the C-3 position of linalool is generally conserved throughout the subsequent enzymatic reactions. researchgate.net For example, the biosynthesis of (5'S)-configured lilac aldehydes and alcohols in lilac flowers is consistent with the exclusive presence of (S)-linalool. tinkturenpresse.de

Further enantiodiscrimination occurs during the oxidative steps. In Actinidia arguta, which produces both (R)- and (S)-linalool, the plant selectively converts the (S)-linalool enantiomer into (S)-8-hydroxylinalool, (S)-8-oxolinalool, and ultimately the 5'(S)-lilac aldehydes and alcohols. researchgate.net This indicates that the P450 enzyme responsible for the initial hydroxylation of linalool is highly enantioselective, preferentially acting on the (S)-isomer. researchgate.netresearchgate.net The final cyclization of 8-oxolinalool, catalyzed by a yet-to-be-fully-characterized cyclase, is also thought to contribute to the final ratio of diastereomers observed in different plant species. tinkturenpresse.de

Genetic and Transcriptomic Studies of this compound Biosynthesis

Advances in genomics and transcriptomics have provided significant insights into the genetic underpinnings of this compound biosynthesis. Genome-wide studies in Syringa oblata have revealed that genes from the TPS-b subfamily and the CYP76 family are fundamental to the production of its major floral volatiles, including lilac aldehydes. frontiersin.orgnih.gov The S. oblata genome contains numerous CYP76 family genes, amplified by tandem duplication, which likely enhances its capacity to produce these compounds. frontiersin.org

In Actinidia arguta, the isolation of the cDNA for the (S)-linalool synthase (AaLS1) was a key step in elucidating the genetic basis of lilac compound formation. researchgate.net Gene expression analyses using real-time PCR showed that AaLS1 transcripts are found predominantly in petal tissues and are expressed constitutively, ensuring a steady supply of the precursor for lilac aldehyde synthesis during flowering. researchgate.netresearchgate.net Transcriptomic sequencing of lilac at different stages of inflorescence development has further helped identify differentially expressed genes involved in fragrance metabolism, paving the way for a more complete understanding of the regulatory networks. nih.gov

| Organism | Gene/Gene Family Identified | Function | Method of Study | Key Finding | Reference |

|---|---|---|---|---|---|

| Syringa oblata | TPS-b subfamily, CYP76 family | Linalool synthesis and subsequent oxidation | Genome-wide identification, Transcriptomics | These gene families determine the major floral volatiles. CYP76 genes are amplified by tandem duplication. | frontiersin.orgnih.gov |

| Actinidia arguta | AaLS1 (Linalool Synthase) | Catalyzes formation of (S)-linalool | cDNA isolation, Real-time PCR | Gene is primarily expressed in petal tissue, providing the specific precursor for lilac compounds. | researchgate.netresearchgate.net |

| Arabidopsis thaliana | CYP76C1 | Multifunctional linalool oxidation | Co-expression with TPS, Mutant analysis | CYP76C1 is the major enzyme for linalool oxidation, producing lilac aldehydes and alcohols. | researchgate.netnih.gov |

Environmental and Developmental Regulation of Biosynthesis

The production and emission of floral scents, including this compound, are tightly regulated by both developmental cues and environmental factors. This regulation ensures that the volatile compounds are released at optimal times to perform their ecological functions, such as attracting pollinators.

Developmental regulation is evident from studies showing that the expression of biosynthetic genes and the emission of volatiles are often linked to specific stages of flower development, such as anthesis. nih.gov For example, transcriptomic analyses of Syringa oblata at various developmental stages of the inflorescence have identified distinct expression patterns for genes involved in fragrance metabolism. nih.gov

Environmental factors also play a crucial role. The emission of lilac aldehyde is often rhythmic, with many species releasing higher quantities during the night to attract nocturnal pollinators like the moth Hadena bicruris. nih.govnih.gov While direct research on how specific abiotic factors like light and temperature regulate this compound biosynthesis is ongoing, studies on related pathways in plants like S. oblata have shown that light intensity can influence the biosynthesis of other secondary metabolites. nih.govfrontiersin.org This suggests that the entire fragrance profile, including lilac aldehydes, is likely modulated by a complex interplay of internal developmental programs and external environmental signals to align with the activity patterns of specific pollinators. mpg.de

Chemical Synthesis and Structure Activity Relationship Studies of Lilac Aldehyde a

Methodologies for Racemic Synthesis of Lilac Aldehyde A and its Analogues

The racemic synthesis of this compound and its analogues has been a subject of interest for chemists, primarily for structure-activity relationship studies and for producing these compounds for various applications. A notable approach involves the synthesis of seco-analogues, which are molecules where the tetrahydrofuran (B95107) ring of the original lilac aldehyde is opened.

One prominent method for the preparation of racemic seco-analogues of this compound utilizes commercially available α-chloroketones as starting materials. nih.govsemanticscholar.org This strategy involves a four-step sequence:

Ketalization: The synthesis begins with the acid-catalyzed ketalization of α-chloroketones with neopentyl glycol. This step protects the ketone functionality. semanticscholar.org

Elimination: The resulting chloroketals undergo elimination under basic conditions. semanticscholar.org

Grignard Reaction: A Grignard reaction is then performed to introduce the desired alkyl or vinyl groups.

Deprotection and Oxidation: The final steps involve the removal of the ketal protecting group and subsequent oxidation to yield the target racemic seco-analogue of this compound.

This synthetic route has been successfully employed to create a variety of racemic seco-analogues, allowing for the investigation of their olfactory properties. nih.govsemanticscholar.org

Diastereoselective and Enantioselective Synthesis Strategies for Specific this compound Isomers

The complex stereochemistry of this compound, which possesses three chiral centers, results in eight possible stereoisomers. The synthesis of specific isomers is crucial for understanding the contribution of each stereocenter to the molecule's biological activity and olfactory profile.

A reported diastereoselective synthesis of (2S,2'S,5'S)-lilac aldehyde was developed to investigate the electrophysiological responses of the moth Hadena bicruris. nih.gov While the specifics of the synthetic route are detailed in the primary literature, the successful synthesis of a single diastereomer enabled targeted biological assays. nih.govresearchgate.net

Furthermore, the synthesis of (5'R)-configured lilac alcohol diastereoisomers has been achieved starting from (R)-linalool. acs.orgnih.gov The process involves:

Reduction and Esterification: The starting material is reduced to lilac alcohol and then esterified with (-)-(1S,4R)-camphanoyl chloride. acs.org

Chromatographic Separation: The resulting diastereomeric esters are separated using preparative liquid chromatography. acs.org

Reductive Cleavage: The separated esters are then converted back to the corresponding (5'R)-configured lilac alcohol diastereoisomers with high enantiomeric purity via reductive cleavage with lithium aluminum hydride (LiAlH4). acs.org

Oxidation: Subsequent oxidation of the alcohols yields the corresponding lilac aldehyde isomers. acs.org

These stereoselective syntheses are instrumental in providing pure samples of specific isomers for detailed olfactometric and biological studies. acs.org

Derivatization and Modification Studies for Structural Elucidation and Functional Analysis

Derivatization plays a key role in the structural elucidation of this compound stereoisomers. The determination of the absolute configuration of the different stereoisomers has been accomplished through a combination of synthetic derivatization and spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov

One effective method involves the esterification of the corresponding lilac alcohol stereoisomers. For instance, the absolute configuration at the C-2 position of lilac alcohol stereoisomers was determined by esterifying them with (R)-2-phenylpropionic acid chloride. acs.org The resulting diastereomeric esters were then analyzed by ¹H NMR experiments. acs.org The anisotropic effects of the phenyl group in the derivatizing agent lead to distinct chemical shifts in the NMR spectrum, allowing for the assignment of the absolute configuration. acs.orgresearchgate.net

Similarly, esterification with (-)-(1S,4R)-camphanoyl chloride has been used to separate diastereomeric lilac alcohols. acs.org The separated diastereomers can then be converted back to the pure alcohol isomers, whose structures are confirmed using techniques like ¹H NMR and Nuclear Overhauser Effect (NOE) spectroscopy. acs.orgnih.gov

These derivatization strategies, coupled with advanced analytical techniques like enantioselective gas chromatography, have been fundamental in the direct stereodifferentiation of all eight stereoisomers of lilac aldehyde and its corresponding alcohol. acs.orgresearchgate.net

Structure-Olfactory Activity Relationships of this compound and its Seco-Analogues

The relationship between the molecular structure of this compound and its perceived scent is a key area of research, with significant implications for the fragrance industry. Studies involving synthetic analogues have provided valuable insights into the structural features essential for its characteristic floral odor.

Importance of the Tetrahydrofuran Moiety for Olfactory Properties

The tetrahydrofuran (THF) ring is a critical structural component for the characteristic flowery scent of this compound. nih.govsemanticscholar.org Studies on seco-analogues, where the THF ring is opened, have demonstrated a dramatic change in olfactory properties. nih.govsemanticscholar.org

Qualitative olfactory analysis of these ring-opened analogues revealed a complete loss of the original floral aroma. nih.govsemanticscholar.orgresearchgate.net Instead of the typical lilac scent, these seco-analogues exhibit spicy, sharp, and green or herbal notes. nih.govsemanticscholar.org In some cases, fruity aspects were also reported. nih.govsemanticscholar.org This shift in aroma strongly suggests that the rigid, cyclic structure of the THF moiety is an essential osmophore for producing the floral character of lilac aldehyde. nih.govsemanticscholar.orgresearchgate.net

Influence of Substituents on Olfactory Profiles

The nature and position of substituents on the this compound scaffold also significantly impact its olfactory profile. For example, the addition of a methyl group at the C-2 stereogenic center has been shown to shift the original flowery odor towards a more herbal scent. nih.govsemanticscholar.orgresearchgate.net

The stereochemistry of the molecule also plays a crucial role in its odor intensity. The naturally occurring (5'S)-stereoisomers of lilac aldehyde have been found to possess odor thresholds that are one to two orders of magnitude lower than their (5'R)-configured counterparts, indicating they are significantly more potent odorants. nih.govsemanticscholar.orgresearchgate.net

The olfactory properties of various this compound analogues and their seco-counterparts are summarized in the table below.

| Compound | Modification | Olfactory Profile |

| This compound | - | Flowery, lilac |

| C-2 Methylated Homologues | Methyl group at C-2 | Herbal |

| Seco-analogues (acyclic alkene) | Opened THF ring | Spicy, sharp, green, herbal |

| Seco-analogues (cyclic alkene) | Opened THF ring | Sweet, fruity, herbal, green |

Advanced Analytical Methodologies for Lilac Aldehyde a Research

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., NMR Spectroscopy, COSY NMR, NOE)

The precise determination of the three-dimensional structure of Lilac Aldehyde A and its stereoisomers relies heavily on a suite of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is indispensable for this purpose.

¹H NMR Spectroscopy provides fundamental information about the chemical environment of hydrogen atoms within the molecule, offering initial clues to its structure. acs.orgnih.gov However, due to the complexity arising from multiple chiral centers, more advanced NMR experiments are required for unambiguous structural assignment.

Correlation SpectroscopY (COSY) , a two-dimensional NMR technique, is utilized to identify protons that are coupled to each other. acs.orggoogle.com This is instrumental in piecing together the connectivity of the carbon skeleton of the lilac aldehyde molecule. For instance, ¹H,¹H COSY NMR has been specifically used in the analysis of synthesized (5′R)-configured stereoisomers. acs.orgacs.org

Nuclear Overhauser Effect (NOE) Spectroscopy provides information about the spatial proximity of atoms within a molecule. acs.orgnih.gov By observing the transfer of nuclear spin polarization from one nucleus to another, researchers can deduce which atoms are close to each other in space, which is critical for determining the relative stereochemistry of the chiral centers. NOE difference spectroscopy has been a key technique in elucidating the structure of lilac aldehyde and lilac alcohol stereoisomers. acs.org

These NMR techniques, often used in combination, allow for the complete and detailed structural elucidation of the various stereoisomers of this compound. acs.orgnih.gov

High-Resolution Chromatographic Approaches for Isomer Separation and Analysis

Given that this compound possesses three stereogenic centers, it can exist as eight different stereoisomers. nih.gov These isomers often exhibit distinct biological activities and odor profiles, making their separation and individual analysis paramount. High-resolution chromatographic techniques are the cornerstone of this analytical challenge.

Enantioselective Capillary Gas Chromatography

Enantioselective capillary gas chromatography (GC) is a powerful technique for the direct stereodifferentiation of the eight stereoisomers of lilac aldehyde. acs.orgnih.gov This method utilizes a chiral stationary phase within the GC column, which interacts differently with each enantiomer, leading to their separation. The elution order of the isomers can be determined by comparing the chromatographic behavior of synthesized, configurationally known diastereoisomers. acs.orgacs.org This technique is crucial for determining the specific stereoisomeric composition of lilac aldehyde in natural sources.

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

For even more complex mixtures, such as those found in floral scents, multidimensional gas chromatography-mass spectrometry (MDGC-MS) offers enhanced separation power. nih.govresearchgate.net In this technique, a fraction from a first gas chromatographic column is transferred to a second column with a different stationary phase for further separation before detection by mass spectrometry. Enantioselective MDGC-MS has been successfully used to analyze the ratio of lilac aldehyde isomers in various plant species, providing valuable insights into their biosynthesis and ecological roles. nih.govresearchgate.net This method has been instrumental in studying the stereoisomeric pattern of lilac aldehyde in the floral scent of Silene latifolia. nih.gov

Novel and Rapid Detection Systems (e.g., Fast Gas Chromatography combined with Surface Acoustic Wave Sensor - GC/SAW)

In addition to traditional, lab-based analytical methods, there is a growing need for rapid and portable detection systems, particularly for in-field analysis of plant volatiles.

A notable innovation in this area is the combination of fast gas chromatography with a surface acoustic wave (SAW) sensor (GC/SAW) . nih.govresearchgate.net This technique offers several advantages, including rapid analysis times and high sensitivity. nih.govresearchgate.net The SAW sensor is a piezoelectric crystal whose resonant frequency changes upon adsorption of chemical compounds. frtr.gov When coupled with a fast GC system, it allows for the near-real-time detection and quantification of volatile compounds like lilac aldehyde directly from the headspace of a sample without extensive preparation. nih.govresearchgate.net This method has been successfully developed for the detection of volatile aroma compounds from lilac blossoms (Syringa species), demonstrating its potential as an alternative analytical technique for the analysis of volatile floral aromas. nih.govresearchgate.net

Applications of Analytical Methods in Plant Volatile Profiling and Chemotaxonomy

The analytical methods described above have significant applications in the fields of plant volatile profiling and chemotaxonomy.

Plant Volatile Profiling: The analysis of the composition of volatile organic compounds (VOCs) emitted by plants provides a "scent profile" that is often species-specific and can vary with factors such as developmental stage and environmental conditions. researchgate.net Techniques like MDGC-MS and GC/SAW are crucial for identifying and quantifying the individual components of these complex mixtures, including the different stereoisomers of lilac aldehyde. researchgate.netnih.gov This information is vital for understanding plant-insect interactions, as specific isomers can act as attractants or repellents for pollinators and herbivores. frontiersin.orgeurekalert.org For instance, the stereoisomers of lilac aldehyde have been determined in the flower scent of 15 different plant species using enantio-MDGC/MS. researchgate.netnih.gov

Chemotaxonomy: Chemotaxonomy involves the use of chemical information, such as the presence or absence of specific compounds, to classify and differentiate organisms. The distribution and stereoisomeric ratio of compounds like lilac aldehyde can serve as valuable chemotaxonomic markers. researchgate.netmdpi.com For example, the analysis of lilac aldehyde isomers has been used to study the chemical composition of Syringa species and has been suggested as a potential marker for the botanical origin of honey. researchgate.netcabidigitallibrary.org The presence of specific lignans (B1203133) and phenolic compounds, alongside volatiles like lilac aldehyde, can aid in the chemotaxonomic classification of plants within the Syringa genus and the broader Oleaceae family. researchgate.net

The following table provides an overview of the analytical techniques and their primary applications in this compound research:

| Analytical Technique | Primary Application in this compound Research | Key Findings/Capabilities |

| ¹H NMR Spectroscopy | Structural elucidation. acs.org | Provides basic structural information. |

| COSY NMR | Structural elucidation, determining proton connectivity. acs.orggoogle.com | Maps coupled protons in the molecule. |

| NOE Spectroscopy | Determining relative stereochemistry. acs.org | Identifies spatially proximate atoms. |

| Enantioselective Capillary GC | Separation of stereoisomers. acs.orgnih.gov | Directly differentiates the eight stereoisomers. |

| MDGC-MS | Analysis of isomers in complex mixtures (e.g., floral scents). nih.govresearchgate.net | Enhanced separation for complex samples. |

| Fast GC/SAW | Rapid detection and quantification of volatiles. nih.govresearchgate.net | Allows for near-real-time, in-field analysis. |

Ecological and Biological Roles of Lilac Aldehyde a in Inter Organismal Interactions

Role as a Floral Volatile Organic Compound in Plant Communication

Lilac aldehyde A, a monoterpene aldehyde, is a significant component of the floral scent of numerous plant species. nih.govnih.gov It plays a crucial role in the chemical communication between plants and other organisms, particularly insects. mdpi.com This compound is not a single entity but exists as multiple stereoisomers due to its three stereogenic centers, resulting in eight possible forms. nih.govnih.gov The specific blend of these isomers can vary between different plant species, contributing to the unique fragrance profile of each flower. tinkturenpresse.de

The release of this compound from flowers is often not constant and can exhibit distinct diurnal (daytime) or nocturnal (nighttime) patterns. oup.com In many plant species, especially those that are pollinated by nocturnal insects like moths, the emission of lilac aldehyde is significantly higher during the night. nih.govresearchgate.netresearchgate.net For instance, in Silene latifolia, a plant pollinated by the nocturnal moth Hadena bicruris, the floral scent, rich in lilac aldehyde isomers, is predominantly emitted at night to attract its specific pollinator. researchgate.netd-nb.info

The regulation of these emission patterns is believed to be linked to the internal biological clock of the plant and can be influenced by environmental factors such as light and temperature. oup.comd-nb.info The upregulation of genes involved in the biosynthesis of these monoterpenes in the evening is a likely mechanism for the increased nocturnal emission. d-nb.info

Table 1: Emission Patterns of Lilac Aldehyde in Different Plant Species

| Plant Species | Primary Emission Time | Associated Pollinators |

| Silene latifolia | Nocturnal | Nocturnal moths (Hadena bicruris) |

| Salix caprea | Nocturnal (for lilac aldehyde) | Nocturnal moths (Orthosia gothica) |

| Abronia ameliae | Nocturnal | Nocturnal moths |

| Actinidia arguta | Diurnal (peak at 8:00 AM) | Diurnal insects |

| Syringa vulgaris | Not specified | Various pollinators |

The eight possible stereoisomers of lilac aldehyde provide a high degree of chemical diversity. nih.govnih.gov Different plant species emit not only different total amounts of lilac aldehyde but also characteristic and species-specific ratios of these stereoisomers. tinkturenpresse.de For example, a study analyzing the isomeric composition of lilac aldehyde in 15 different plant species revealed distinct patterns for each. tinkturenpresse.de

The biosynthetic pathway, particularly the final cyclization step, is thought to be responsible for the different stereoisomeric patterns observed among species. tinkturenpresse.de The enzyme responsible for this cyclization likely exerts different levels of control in different plants, leading to the observed diversity in isomeric ratios. tinkturenpresse.de

This compound in Insect-Plant Communication Systems

The specific blend of lilac aldehyde isomers emitted by a flower serves as a crucial chemical cue for insects, influencing their behavior in finding host plants for nectar feeding and, in some cases, for laying eggs. mdpi.com

Lilac aldehyde is a highly effective attractant for a variety of insects, particularly nocturnal moths. nih.govresearchgate.netresearchgate.net The noctuid moth Hadena bicruris, a specialized pollinator and seed predator of Silene latifolia, is strongly attracted to the lilac aldehyde isomers emitted by its host plant. nih.govresearchgate.netd-nb.inforesearchgate.net In fact, lilac aldehyde has been identified as the key floral scent compound for attracting this moth. nih.govresearchgate.net Wind tunnel bioassays have demonstrated that lilac aldehyde isomers are as attractive to H. bicruris as the scent of a whole S. latifolia flower. d-nb.info

Other nocturnal moths, such as Autographa gamma, are also highly attracted to lilac aldehyde isomers. usda.gov In Salix caprea, the nocturnal moth Orthosia gothica shows a preference for lilac aldehyde over other floral scents that are more abundant during the day. oup.com This compound is also known to attract various Lepidoptera species in general. researchgate.netnih.gov Interestingly, lilac aldehyde has also been found to attract mosquitoes, which can act as pollinators in some ecosystems. google.com

Insects detect volatile compounds like lilac aldehyde using specialized olfactory receptor neurons located in their antennae. Electrophysiological techniques, such as electroantennography (EAG) and gas chromatography-electroantennographic detection (GC-EAD), allow researchers to measure the responses of these neurons to specific chemical stimuli.

Studies on Hadena bicruris have shown that its antennae are highly sensitive to lilac aldehyde isomers. nih.govresearchgate.netd-nb.info The moth's antennae respond to all eight stereoisomers of lilac aldehyde, even though only four are found in the scent of its host plant, S. latifolia. researchgate.netresearchgate.net However, the sensitivity of the moth's antennae varies among the different isomers. researchgate.netresearchgate.net Phenylacetaldehyde was found to elicit the strongest signals in the antennae of H. bicruris, but lilac aldehydes were the most attractive compounds in behavioral assays. researchgate.net

Research involving the diastereoselective synthesis of (2S,2'S,5'S)-lilac aldehyde and subsequent electrophysiological testing on H. bicruris antennae suggests that the different lilac aldehyde isomers are likely detected by a single type of olfactory receptor. nih.govresearchgate.net This indicates that the discrimination between different isomeric blends may occur at the level of the central nervous system rather than at the peripheral sensory neurons. researchgate.net GC-EAD studies with various mosquito species have also demonstrated antennal responses to lilac aldehydes. google.com

The variation in the stereoisomeric ratio of lilac aldehyde among different plant species provides a potential mechanism for insects to discriminate between host and non-host plants. nih.govtinkturenpresse.de A specialist insect, like Hadena bicruris, could use the specific isomeric blend of Silene latifolia as a reliable cue for host-plant identification. nih.govresearchgate.net

Therefore, it is proposed that H. bicruris and other specialist insects have evolved to recognize and respond to the specific stereoisomeric signature of their host plants, allowing them to efficiently locate resources for feeding and reproduction while avoiding unsuitable plant species. nih.govtinkturenpresse.de

Interactions with Other Insect Species (e.g., Mosquitoes) and Neurophysiological Responses

This compound, a key floral scent compound, plays a significant role in mediating interactions with various insect species, most notably mosquitoes and moths. nih.gov This monoterpene aldehyde is a critical chemical cue that influences insect behavior, particularly in the context of pollination and host-plant detection. researchgate.net

Research has revealed that the attraction of certain mosquito species to floral nectar sources is chemically mediated, with lilac aldehyde being a pivotal component of the floral bouquet. nih.govpnas.org For instance, several mosquito species, including Aedes aegypti, the vector for dengue and Zika, and Anopheles stephensi, which spreads malaria, are attracted to the scent of the blunt-leaf orchid (Platanthera obtusata). pnas.orgwashington.edu The scent of this orchid contains a specific ratio of lilac aldehyde and another compound, nonanal (B32974). pnas.orgwashington.edu Experiments have demonstrated that both native and non-native mosquito species prefer a mixture of these compounds in the same ratio as found in the orchid's flowers. washington.edu The removal of lilac aldehyde from an artificial scent mixture significantly reduces its attractiveness to various mosquito species, including Aedes spp. and Anopheles stephensi. pnas.org

However, the concentration of lilac aldehyde is crucial; while certain levels are attractive, higher concentrations can be indifferent or even repellent to mosquitoes. washington.edu This dose-dependent response highlights the complexity of chemical signaling in plant-insect interactions.

The neurophysiological underpinnings of these interactions have been investigated using techniques like electroantennography (EAG), which measures the electrical response of insect antennae to odors, and calcium imaging of the antennal lobe, the primary olfactory center in the insect brain. washington.edugoogle.com Studies on Aedes mosquitoes have shown that their antennae are stimulated by lilac aldehyde. washington.edu Further investigation into the mosquito brain revealed that lilac aldehyde and nonanal activate distinct, yet competing, regions of the antennal lobe. washington.eduresearchgate.net Specifically, lilac aldehyde activates the AM2 glomerulus, while nonanal activates the LC2 glomerulus. researchgate.netresearchgate.net These two glomeruli exhibit lateral inhibition, meaning the activation of one can suppress the activity of the other. researchgate.netresearchgate.net The balance of activity between these regions, dictated by the ratio of lilac aldehyde and nonanal in a flower's scent, likely determines whether the mosquito is attracted or repelled. washington.eduresearchgate.net Interestingly, the same brain region stimulated by lilac aldehyde is also sensitive to the insect repellent DEET. washington.eduresearchgate.net

Beyond mosquitoes, lilac aldehyde is a potent attractant for nocturnal moth pollinators, such as Hadena bicruris, which pollinates and preys upon the seeds of Silene latifolia. researchgate.netresearchgate.netnih.gov The eight possible stereoisomers of lilac aldehyde elicit different antennal responses in this moth, suggesting a sophisticated detection system that may allow it to distinguish its host plant from other species. researchgate.netnih.gov Electrophysiological studies on H. bicruris confirmed that its antennae respond to lilac aldehyde, with these compounds being more attractive in wind-tunnel assays than other prominent floral volatiles like phenylacetaldehyde. researchgate.net

Table 1: Documented Insect Interactions with this compound

| Interacting Insect Species | Plant Source/Context | Type of Interaction | Reference |

| Aedes aegypti (Yellow Fever Mosquito) | Platanthera obtusata (Blunt-leaf Orchid) | Attraction, Pollination | pnas.orgwashington.eduresearchgate.net |

| Anopheles stephensi (Malaria Mosquito) | Platanthera obtusata (Blunt-leaf Orchid) | Attraction | washington.edu |

| Aedes increpitus | Platanthera obtusata (Blunt-leaf Orchid) | Attraction, Pollination | washington.edu |

| Hadena bicruris (Noctuid Moth) | Silene latifolia (White Campion) | Attraction, Pollination, Host-plant detection | researchgate.netresearchgate.netnih.gov |

| Butterflies (Lepidoptera) | General Floral Scent | Attraction | researchgate.net |

| Fungus Gnats (Gnoriste mikado) | Mitella furusei | Nectaring Behavior | researchgate.net |

Broader Ecological Implications of Volatile Aldehydes in Ecosystems

Volatile aldehydes, including this compound, have far-reaching ecological consequences that extend beyond single plant-pollinator relationships, influencing community dynamics and ecosystem functions. creative-proteomics.comscielo.org.mx These compounds act as crucial "infochemicals"—chemical signals that convey information between organisms. frontiersin.org

A primary role of volatile aldehydes is in ensuring plant reproductive success by attracting pollinators. nih.gov The specific blend of volatiles, including aldehydes, emitted by a flower is a key factor in attracting specific pollinators like moths, butterflies, bees, and even some flies and mosquitoes. researchgate.netresearchgate.netfrontiersin.org This chemical specificity helps structure plant-pollinator networks, which are fundamental to maintaining biodiversity and ecosystem stability. nih.gov For example, the emission of lilac aldehyde from night-blooming flowers like Silene otites is timed to attract nocturnal moth pollinators. frontiersin.org

In addition to attraction, volatile aldehydes are integral to plant defense. creative-proteomics.com Some aldehydes can act as repellents or toxins to herbivores, thus protecting the plant from being eaten. creative-proteomics.comjst.go.jp This dual functionality as both an attractant and a deterrent showcases the sophisticated and context-dependent nature of chemical ecology. creative-proteomics.com

Furthermore, volatile aldehydes are key mediators in tritrophic interactions, which involve three trophic levels: a plant, a herbivore, and the herbivore's natural enemy (a predator or parasitoid). jst.go.jpentomologyjournals.com When a plant is damaged by a herbivore, it releases a specific blend of herbivore-induced plant volatiles (HIPVs), which often includes aldehydes. entomologyjournals.comresearchgate.net These signals act like a distress call, guiding predators and parasitoids to the location of their prey. entomologyjournals.comresearchgate.net This indirect defense mechanism benefits the plant by reducing herbivore pressure. entomologyjournals.com

The emission of volatile aldehydes into the atmosphere also has broader environmental implications. These compounds can contribute to the formation of atmospheric aerosols, which can influence air quality and local climate. creative-proteomics.com The production and release of these volatiles are influenced by environmental factors such as temperature and light, meaning that climate change could alter these chemical signals and disrupt the ecological interactions that depend on them. frontiersin.org Volatile organic compounds (VOCs), including aldehydes, are also recognized as sensitive indicators of soil health and can reflect the complex biochemical and ecological interactions occurring within different land uses, such as forests and agricultural fields. mdpi.com

Emerging Research Applications of Lilac Aldehyde a Non Clinical

Exploration in Flavor and Fragrance Research beyond Olfactory Characterization

While the pleasant floral aroma of lilac aldehydes is central to their use in perfumery, recent research has delved into the nuanced effects of their structural variations on scent profiles. ontosight.ai Studies have shown that modifications to the molecular structure, such as the addition of methyl groups to the C-2 stereogenic center, can significantly alter the odor from floral to a more herbal scent. Furthermore, the integrity of the tetrahydrofuran (B95107) ring is crucial for the characteristic floral aroma; opening this ring results in a complete loss of the flowery scent, replaced by spicy, green, and fruity notes. nih.gov

The olfactory properties of the different stereoisomers of lilac aldehyde have been extensively studied, revealing that they possess varying odor thresholds. For instance, the naturally occurring (5′S)-stereoisomers have significantly lower odor thresholds, by one to two orders of magnitude, compared to their (5′R)-configured counterparts. researchgate.net This detailed understanding of structure-odor relationships is vital for the targeted synthesis of specific isomers to create novel and desired fragrance profiles.

Table 1: Olfactory Properties of Selected Lilac Aldehyde Stereoisomers

| Stereoisomer Configuration | Odor Description | Odor Threshold (ng) |

|---|---|---|

| (2S,2'S,5'S) | Fresh, flowery | 0.2 |

| (2S,2'R,5'S) | Sweet, flowery | - |

| (2R,2'S,5'R) | Flowery, fresh | - |

| (2R,2'R,5'S) | Sweet, flowery | - |

| (2R,2'S,5'S)-lilac aldehyde | - | 0.3 |

Data sourced from multiple scientific studies.

Utilization of Lilac Aldehyde A as a Chemical Marker in Agro-Food Science

The presence and relative abundance of this compound and its isomers are being investigated as valuable chemical markers in the agro-food industry for authentication and quality assessment.

Lilac aldehydes have been identified as key volatile compounds in various monofloral honeys, serving as potential markers for their botanical origin. sisweb.commdpi.commdpi.com For example, trace amounts of lilac aldehyde have been detected in a variety of honeys, and their presence can help in the qualitative and quantitative analysis to determine the floral sources. sisweb.com

Studies have shown that lilac aldehydes are frequently reported in orange honey and can be used to distinguish it from other types. mdpi.commdpi.com Similarly, isomers of lilac aldehyde are among the main volatile compounds in red clover honey. mdpi.com The analysis of the enantiomeric distribution of chiral compounds like lilac aldehyde can further enhance the accuracy of honey authentication. researchgate.net For instance, the presence of a specific enantiomer of lilac aldehyde B in higher purity has been suggested as a way to distinguish between acacia and rape honeys, which have overlapping blossoming periods. cabidigitallibrary.org

Table 2: Presence of Lilac Aldehyde in Various Monofloral Honeys

| Honey Type | Presence of Lilac Aldehyde | Key Findings |

|---|---|---|

| Orange Honey | Frequently reported | Lilac aldehydes A, B, and C are potential markers. mdpi.commdpi.com |

| Red Clover Honey | Main volatile compound | Isomers of lilac aldehyde are characteristic. mdpi.com |

| Rosemary Honey | Identified in some samples | Lilac aldehyde isomers have been detected. mdpi.com |

| "Ulmo" Honey (Chile) | High amounts | Characterized by its content of lilac aldehyde and alcohol. fund-romuloraggio.org.ar |

| Rape Honey | Detected | Lilac aldehyde C and D have been identified. cabidigitallibrary.org |

Emerging research suggests a novel application for lilac aldehydes as indicators of freshness in perishable foods. nih.govmdpi.com Recently, lilac aldehydes were identified as odor-active compounds in oysters, indicating their potential as a freshness marker for seafood. nih.gov The concentration of lilac aldehyde was also observed to increase during the fermentation of shrimp paste, suggesting it could serve as a flavor indicator in such products. mdpi.com The principle behind this application lies in the detection of characteristic volatile substances that are generated as food quality deteriorates. mdpi.com Intelligent packaging systems that respond to these volatile compounds, including aldehydes, are being developed to monitor food freshness in real-time. mdpi.comnih.gov

Biotransformation Studies for Sustainable Production and Derivatization

The demand for lilac aldehydes in various industries has spurred research into sustainable production methods. Biotransformation, using microorganisms like fungi, presents a promising alternative to chemical synthesis. researchgate.netacs.org Studies have shown that certain fungi, such as Aspergillus niger and Botrytis cinerea, can produce different isomers of lilac aldehyde and lilac alcohol from linalool (B1675412), a readily available precursor. acs.orgresearchgate.net This process typically involves the hydroxylation of linalool to 8-hydroxylinalool as an intermediate. acs.org

Fungal biotransformation offers a method for producing specific stereoisomers of lilac aldehyde, which is advantageous for applications where a particular scent profile is desired. acs.org Research in this area aims to optimize culture conditions and select highly productive microbial strains to enhance the yield and efficiency of the biotransformation process. acs.orgresearchgate.net

Theoretical and Computational Chemistry Approaches to Conformational Analysis and Molecular Interactions

Theoretical and computational chemistry methods are increasingly being employed to understand the complex stereochemistry and molecular interactions of this compound. ut.eemdpi.com These approaches provide insights into the three-dimensional structure of the different stereoisomers and how these structures relate to their chemical and physical properties, including their distinct odors. ut.ee

Computational tools can be used to model the conformational landscape of lilac aldehyde isomers and to simulate their interactions with olfactory receptors. mdpi.com This can help to elucidate the molecular basis of their different odor thresholds and descriptions. Furthermore, theoretical calculations can aid in understanding the mechanisms of their formation through both chemical synthesis and biotransformation pathways. researchgate.netnih.gov By providing a deeper understanding of the molecule's structure-activity relationships, computational studies can guide the rational design of new derivatives with specific desired properties for flavor, fragrance, or other applications.

Future Perspectives and Research Challenges for Lilac Aldehyde a

Deeper Understanding of Intricate Biosynthetic Regulatory Networks

The biosynthesis of lilac aldehydes is known to originate from the monoterpenoid linalool (B1675412). researchgate.netfrontiersin.org This process involves the 2C-methyl-D-erythritol-4-phosphate (MEP) and mevalonate (B85504) (MVA) pathways, which produce the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov In species like Syringa oblata, studies have identified that lilac aldehyde is an oxygenated derivative of linalool, with terpene synthase (TPS) and cytochrome P450 (CYP) genes being pivotal in its formation. researchgate.netfrontiersin.org Specifically, members of the CYP76 family are implicated in the oxygenation of linalool to produce lilac aldehyde. frontiersin.org

However, a comprehensive picture of the regulatory network is still incomplete. Future research should focus on:

Identifying all participating enzymes: While key enzymes like linalool synthase and certain CYPs have been identified, the complete enzymatic cascade, including potential reductases or hydrogenases that convert lilac aldehydes to lilac alcohols, needs full characterization. researchgate.net

Unraveling transcriptional control: The expression of terpene synthase genes is often upregulated in specialized plant tissues like glandular trichomes and is subject to developmental and circadian regulation. researchgate.netfrontiersin.org Investigating the transcription factors and signaling pathways that control the temporal and spatial expression of genes involved in the lilac aldehyde A biosynthesis is crucial.

Metabolic cross-talk: The MVA and MEP pathways are localized in different cellular compartments (cytosol and plastids, respectively), but there is evidence of precursor exchange between them. mdpi.comnih.gov A deeper understanding of this cross-talk is necessary to comprehend how the flux of precursors for this compound synthesis is managed.

A deeper dive into these areas will provide a more holistic view of how plants control the production of this vital signaling molecule.

Comprehensive Elucidation of Stereoisomer-Specific Ecological Functionality and Receptor Interactions

This compound has three stereogenic centers, which means it can exist as eight different stereoisomers. nih.gov Research has shown that different plant species emit distinct ratios of these stereoisomers, and these variations have significant ecological consequences. nih.govresearchgate.net For instance, the nocturnal moth Hadena bicruris, a pollinator of Silene latifolia, is highly attracted to lilac aldehyde, and the specific ratio of stereoisomers is thought to be a reliable cue for host-plant identification. nih.govresearchgate.net

Key research challenges and future directions include:

Stereoisomer-specific attraction: While it's known that pollinators like moths and even mosquitoes are attracted to lilac aldehydes, the specific behavioral responses to each of the eight individual stereoisomers are not fully understood. tib.eunih.govpnas.org Bioassays with purified isomers are needed to determine their individual roles in attracting specific pollinators or repelling herbivores.

Receptor-level interactions: Preliminary studies using techniques like electroantennography (GC-EAD) have shown that insect antennae respond differently to various lilac aldehyde isomers. tib.eunih.gov However, the precise olfactory receptors (ORs) involved and the molecular mechanisms of their activation remain largely unknown. Research suggests that a single receptor in H. bicruris may detect the different isomers. nih.gov Future work should aim to identify these specific ORs and use techniques like molecular docking to model their interactions with each stereoisomer.

Ecological context of isomer ratios: The ratio of lilac aldehyde stereoisomers can be a conservative trait within a plant species, suggesting its importance for specific pollinator relationships. nih.govresearchgate.net Further research across a broader range of plant-pollinator systems is needed to understand how these stereoisomeric ratios evolve and are maintained in different ecological contexts.

The following table details the known stereoisomers of this compound and their significance.

| Stereoisomer Configuration | Odor Threshold/Characteristic | Known Ecological Significance |

|---|---|---|

| (2R,2'S,5'S)-lilac aldehyde | Odor threshold of 0.3 ng. | Contributes to the overall scent profile that attracts pollinators. |

| Other isomers | One isomer has a reported odor threshold of 22 ng. | The moth Hadena bicruris responds to all eight stereoisomers, though with varying sensitivity. researchgate.net |

| (5'S)-lilac aldehydes | Generally have lower odor thresholds (by 1-2 orders of magnitude) compared to (5'R) isomers. researchgate.netsemanticscholar.org | Detected in lilac flowers, consistent with the presence of (S)-linalool as a precursor. researchgate.net |

Development of Innovative and Sustainable Synthetic Methodologies

For research and commercial purposes, particularly in the fragrance industry, the chemical synthesis of this compound is essential. semanticscholar.orgresearchgate.net Numerous syntheses of both racemic mixtures and enantiomerically pure stereoisomers have been reported. semanticscholar.org However, there is a growing need for more sustainable and innovative synthetic methods.

Future research in this area should prioritize:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of this compound offers a green alternative to traditional chemical synthesis. For example, fungi like Aspergillus niger and Botrytis cinerea have been shown to produce lilac compounds as metabolic by-products. researchgate.net Further screening of microorganisms and enzyme engineering could lead to efficient and stereoselective production routes.

Green Chemistry Approaches: Developing synthetic pathways that minimize waste, use less hazardous solvents, and are more energy-efficient is a key challenge. This could involve exploring novel catalytic systems or flow chemistry setups.

Chemoenzymatic Strategies: Combining the strengths of chemical synthesis and biocatalysis can provide efficient routes to specific stereoisomers. For example, a chemical synthesis could be used to create a precursor that is then stereoselectively converted to the desired this compound isomer by an enzyme.

Advancement of In Situ and Real-Time Analytical Platforms

Understanding the dynamic nature of floral scent emission requires advanced analytical techniques. The composition and quantity of emitted volatiles like this compound can change with the time of day, flower developmental stage, and environmental conditions. tib.eunih.gov

The primary methods for analyzing floral volatiles are based on gas chromatography-mass spectrometry (GC-MS), often coupled with headspace sampling techniques like solid-phase microextraction (SPME) or dynamic headspace collection. nih.govfrontiersin.orgadzkia.ac.id While powerful, these methods often require sample collection and subsequent laboratory analysis.

Future advancements should focus on:

In Situ and Real-Time Monitoring: Developing portable and rapid analytical systems is crucial for studying floral scent dynamics in their natural environment. Techniques like gas chromatography with surface acoustic wave (GC-SAW) sensors have shown promise for the rapid, in-situ analysis of lilac blossom volatiles. wiley.comresearchgate.net Electronic noses are another technology that can distinguish floral scents at different developmental stages. mdpi.comresearchgate.net

Increased Sensitivity and Resolution: Improving the sensitivity of analytical platforms will allow for the detection of trace amounts of this compound and its isomers, which may still be biologically significant. Enantioselective multidimensional GC-MS (enantio-MDGC-MS) is a powerful technique for separating and identifying individual stereoisomers, and its wider application is necessary. nih.gov

Standardized Protocols: Establishing best-practice guidelines for data collection, processing, and analysis will enhance the reproducibility and comparability of results across different studies. frontiersin.orgnsf.gov This includes the use of appropriate controls and robust methods for compound identification and quantification.

The table below compares different analytical techniques for this compound analysis.

| Analytical Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| HS-SPME-GC-MS | Adsorption of volatiles onto a fiber, followed by thermal desorption and GC-MS analysis. nih.govadzkia.ac.id | Simple, solvent-free, good for qualitative and semi-quantitative analysis. nih.gov | Can be influenced by sampling conditions; may not capture true emission rates. |

| Dynamic Headspace-GC-MS | Volatiles are trapped on an adsorbent, then eluted with a solvent for GC-MS analysis. frontiersin.orgnsf.gov | Allows for quantification of emission rates. frontiersin.org | More complex setup; involves use of solvents. |

| GC-EAD | GC effluent is split between a mass spectrometer and an insect antenna to detect biologically active compounds. tib.eu | Directly links specific compounds to insect olfactory responses. | Requires live insects; can be technically demanding. |

| GC-SAW | Gas chromatography separation combined with a surface acoustic wave sensor for detection. wiley.comresearchgate.net | Rapid, high reproducibility, suitable for in-situ analysis. wiley.comresearchgate.net | May have different detection limits for different compounds. wiley.com |

Integrative Approaches in Chemical Ecology and Systems Biology to Understand Complex Roles

To fully grasp the significance of this compound, it is essential to move beyond studying the molecule in isolation. An integrative approach that combines chemical ecology, systems biology, and population genetics is necessary to understand its complex roles in plant life. researchgate.net

Future research should embrace:

Community-Level Studies: Investigating how this compound mediates interactions not just with pollinators, but with a whole community of organisms, including herbivores, nectar robbers, and microorganisms. For example, some floral volatiles can also serve in defense against pathogens or herbivores. mdpi.comoup.com

Systems Biology Integration: Combining metabolomic data on volatile production with transcriptomic and genomic data can reveal the genetic architecture of floral scent traits. frontiersin.orgnih.gov This approach can help identify the genes and regulatory networks that are under selection and drive the evolution of scent profiles. nsf.gov

Linking Scent to Population Genetics: Floral scent is a key trait influencing pollinator attraction and, consequently, pollen flow and gene flow between plant populations. researchgate.net By integrating studies on scent variation with population genetic analyses, researchers can explore how floral scent contributes to reproductive isolation and speciation. researchgate.net

By adopting these integrative and forward-looking research strategies, the scientific community can build a more comprehensive and nuanced understanding of this compound and its multifaceted role in the natural world.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.